N-Ethyl-N-(2-hydroxyethyl)-N'-(2-methyl-1-phenylpropyl)thiourea
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Overview
Description
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, with its unique structure, offers potential for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of an isothiocyanate with an amine. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Sometimes, catalysts like acids or bases are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis.
Continuous Flow Reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors.
Pathways: It can modulate biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethylthiourea
- N,N’-Diphenylthiourea
- N-Methyl-N’-phenylthiourea
Uniqueness
N-Ethyl-N-(2-hydroxyethyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other thioureas.
Properties
CAS No. |
74548-46-2 |
---|---|
Molecular Formula |
C15H24N2OS |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
1-ethyl-1-(2-hydroxyethyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C15H24N2OS/c1-4-17(10-11-18)15(19)16-14(12(2)3)13-8-6-5-7-9-13/h5-9,12,14,18H,4,10-11H2,1-3H3,(H,16,19) |
InChI Key |
GVRIJFIUPKPYET-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCO)C(=S)NC(C1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
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